![molecular formula C18H17BrN4O2S B2457186 (Z)-3-allyl-2-(2-(4-nitrophenyl)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide CAS No. 301649-10-5](/img/structure/B2457186.png)
(Z)-3-allyl-2-(2-(4-nitrophenyl)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide
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Description
This compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is notable for its versatility and ubiquity . The presence of the nitrophenyl group and the hydrazone linkage suggests that this compound could have potential applications in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an allyl group, a phenyl ring, a hydrazone linkage, and a nitrophenyl group . These functional groups could confer specific chemical properties to the compound.Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of both electron-rich (due to the nitrogen atom) and electron-poor (due to the sulfur atom) sites on the ring . The presence of the nitrophenyl group and the hydrazone linkage could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar nitrophenyl group and the hydrazone linkage could enhance the compound’s solubility in polar solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
4-nitro-N-[(Z)-(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]aniline;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S.BrH/c1-2-12-21-17(14-6-4-3-5-7-14)13-25-18(21)20-19-15-8-10-16(11-9-15)22(23)24;/h2-11,13,19H,1,12H2;1H/b20-18-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOWUIJBVJDBJA-GQQUDWLYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=CS/C1=N\NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-allyl-2-(2-(4-nitrophenyl)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide |
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